molecular formula C19H21BrN2O2 B1408471 Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate CAS No. 1706447-15-5

Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate

Cat. No.: B1408471
CAS No.: 1706447-15-5
M. Wt: 389.3 g/mol
InChI Key: JKSPKNPZSFTHNK-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a pyrrolidine ring, which is further connected to a brominated nicotinate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a dihaloalkane under basic conditions.

    Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Bromination: The nicotinate ester is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Coupling Reaction: Finally, the benzylated pyrrolidine is coupled with the brominated nicotinate ester under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the nicotinate ester can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted nicotinate esters.

Scientific Research Applications

Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate involves its interaction with specific molecular targets and pathways. The benzylpyrrolidine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The brominated nicotinate ester may also play a role in the compound’s biological activity by interacting with enzymes or other proteins involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1-benzylpyrrolidin-3-yl)nicotinate: Lacks the bromine atom, which may result in different biological activity.

    2-(1-Benzylpyrrolidin-3-yl)ethanamine: A simpler structure with potential differences in pharmacokinetics and pharmacodynamics.

    1-Benzylpyrrolidine: A basic structure that serves as a building block for more complex derivatives.

Uniqueness

Ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromonicotinate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

ethyl 2-(1-benzylpyrrolidin-3-yl)-5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-2-24-19(23)17-10-16(20)11-21-18(17)15-8-9-22(13-15)12-14-6-4-3-5-7-14/h3-7,10-11,15H,2,8-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSPKNPZSFTHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Br)C2CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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